molecular formula C21H22N2O4S2 B2825394 N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 919757-61-2

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No.: B2825394
CAS No.: 919757-61-2
M. Wt: 430.54
InChI Key: NQKHUMXZBJJMKA-UHFFFAOYSA-N
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Description

N-(4-(4-Ethoxyphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a synthetic small molecule designed for pharmaceutical research, featuring a thiazole core substituted with ethoxyphenyl and acetamide groups. Its structure is characteristic of compounds investigated for targeting cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process . The thiazole ring is a privileged scaffold in medicinal chemistry, found in a wide range of bioactive molecules and FDA-approved drugs, underscoring its significant research value in developing new therapeutic agents . Researchers are exploring this compound for its potential as a COX-2 inhibitor. Studies on analogous molecules have demonstrated that similar diaryl-substituted heterocycles can act as effective inhibitors of the COX-2 isoenzyme, which is induced during inflammation, providing a promising approach for the study of arthritis, pain, and other inflammatory conditions . The mechanism of action for this class of compounds is believed to involve interaction with the cyclooxygenase active site, potentially leading to a reduction in the synthesis of pro-inflammatory prostaglandins . This acetamide derivative is supplied for research purposes to support investigations in biochemistry, cell biology, and preclinical studies. It is intended for in vitro analysis only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S2/c1-3-27-17-9-7-16(8-10-17)19-14-28-21(22-19)23-20(24)13-15-5-11-18(12-6-15)29(25,26)4-2/h5-12,14H,3-4,13H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKHUMXZBJJMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using ethoxybenzene as a starting material.

    Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the thiazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.

    Introduction of the Ethylsulfonylphenyl Group: The final step involves the sulfonation of the phenyl ring, typically using reagents like ethylsulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the ethylsulfonyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the compound using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of nitro groups would produce amines.

Scientific Research Applications

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide has been investigated for various biological activities:

Anticancer Properties

Research indicates that compounds with thiazole rings exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar thiazole derivatives can inhibit cell proliferation in pancreatic cancer cells, demonstrating potential for clinical translation . The compound's mechanism may involve interaction with specific molecular targets, such as cannabinoid receptors and proteases, contributing to its anticancer effects .

Antimicrobial Activity

Thiazole derivatives are also known for their antimicrobial properties. The unique structural features of this compound suggest it could be effective against a range of pathogenic microorganisms. Preliminary studies are needed to evaluate its efficacy in this area.

Scientific Research Applications

The compound has several applications across different scientific domains:

  • Medicinal Chemistry : It serves as a potential drug candidate due to its unique structural features that may interact with various biological targets.
  • Material Science : The compound is being explored for the development of new materials with specific properties, such as polymers and coatings.
  • Organic Synthesis : It acts as a building block for synthesizing more complex organic molecules.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the antiproliferative effects of thiazole derivatives on pancreatic cancer cells, revealing that certain derivatives exhibited synergistic effects when combined with established chemotherapeutics like gemcitabine. This highlights the potential for this compound in combination therapies .

CompoundCell LineInhibition Rate (%)Combination Effect
4lAsPC-163Synergistic
4lBxPC-366Synergistic
4lCapan-248Synergistic

Case Study 2: Target Prediction Analysis

Computational tools have been used to predict potential molecular targets for this compound, identifying pathways involved in cancer proliferation and inflammation . This analysis is crucial for understanding the compound's mechanism of action and guiding future research directions.

Mechanism of Action

The mechanism of action of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and the ethylsulfonyl group are key functional groups that enable binding to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Features

The compound shares core structural motifs with several synthesized analogs (Table 1):

  • Thiazole backbone : Common in all compared compounds.
  • Substituent diversity: The 4-ethoxyphenyl and ethylsulfonyl groups distinguish it from derivatives with methoxy, morpholinosulfonyl, piperazine, or coumarin substituents.

Table 1: Structural Comparison of Thiazole-Acetamide Derivatives

Compound Name / ID Key Substituents Molecular Weight (g/mol)
Target Compound 4-ethoxyphenyl, 4-(ethylsulfonyl)phenyl ~440 (estimated)
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) 4-methoxyphenyl, p-tolyl, piperazine 422.54
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16) 4-methoxyphenyl, phenylpiperazine 408.52
N-(4-(Morpholinosulfonyl)phenyl)-2-(p-tolylamino)acetamide (5k) Morpholinosulfonyl, p-tolylamino ~450 (estimated)
2-(Methylamino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (6a) Coumarin (2-oxo-2H-chromen-3-yl), methylamino ~380 (estimated)

Key Observations :

  • Unlike piperazine-containing analogs (e.g., 13, 16), the target lacks a basic nitrogen center, which may reduce interactions with charged residues in enzyme active sites .
Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name / ID Melting Point (°C) Polarity (Rf) Solubility Trends
Target Compound Not reported Moderate* Low in water; soluble in DMF
2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (14) 282–283 0.65 Polar aprotic solvents
N-(4-(Morpholinosulfonyl)phenyl)-2-(4-nitrophenylamino)acetamide (5p) 240–242 0.58 DMSO, ethanol
2-(4-Hydroxypiperidin-1-yl)-N-(4-phenylthiazol-2-yl)-acetamide (7) 195–197 0.32 Methanol, chloroform

Notes:

  • *Estimated polarity based on substituents: Ethylsulfonyl increases polarity compared to methoxy but less than morpholinosulfonyl.
  • The target’s ethylsulfonyl group may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to coumarin-linked analogs (e.g., 6a) .

Yield Trends :

  • Piperazine derivatives (): 72–86% .
  • Coumarin derivatives (): 20–80% .

Biological Activity

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its synthesis, biological mechanisms, and activity based on diverse sources.

Chemical Structure and Synthesis

The compound features a thiazole ring, an acetamide moiety, and two distinct phenyl groups, which contribute to its biological properties. The synthesis typically involves multi-step organic reactions:

  • Formation of the Thiazole Ring : The thiazole ring can be synthesized by reacting 4-ethoxyphenylthiourea with α-haloketones under basic conditions.
  • Introduction of the Benzamide Moiety : The thiazole intermediate is reacted with 4-aminobenzoyl chloride to form the benzamide linkage.
  • Ethylsulfonyl Group Addition : This is achieved through sulfonylation using ethylsulfonyl chloride in the presence of a base like triethylamine.

Anticancer Properties

Research has indicated that compounds with thiazole structures exhibit significant anticancer activity. For instance, studies have shown that related thiazole derivatives have IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as effective anticancer agents.

CompoundCell LineIC50 (µg/mL)
Compound AA-4311.98 ± 1.22
Compound BHT29< 1.61

The presence of electron-donating groups on the phenyl rings enhances cytotoxicity, suggesting a structure-activity relationship (SAR) where modifications can lead to improved efficacy against cancer cells .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Thiazole derivatives have been shown to inhibit key inflammatory mediators and pathways, including cyclooxygenase enzymes (COX). This inhibition can lead to reduced production of prostaglandins, which are responsible for inflammation and pain.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory processes or cancer cell proliferation.
  • Receptor Modulation : It can bind to receptors that regulate cellular signaling pathways, influencing cell growth and survival.

The thiazole ring is crucial for binding to these targets, leading to modulation of their activity and subsequent biological effects.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of similar thiazole derivatives:

  • Antitumor Activity : A study demonstrated that thiazole compounds exhibited significant growth inhibition in various cancer cell lines, with some showing better efficacy than standard chemotherapeutics like doxorubicin .
  • Antimicrobial Activity : Some derivatives have displayed promising antibacterial activity against strains such as Staphylococcus aureus, suggesting potential applications in treating infections .
  • In Vivo Studies : Animal models have further confirmed the anti-inflammatory effects of these compounds, showing reduced swelling and pain response when treated with thiazole derivatives.

Q & A

Basic: How can researchers optimize the synthesis yield of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide?

Methodological Answer:
Synthesis optimization requires precise control of reaction conditions. Key parameters include:

  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane enhance solubility and reaction kinetics .
  • Catalysts : Use Lewis acids (e.g., AlCl₃) to facilitate electrophilic substitutions on aromatic rings, improving regioselectivity .
  • Temperature Control : Maintain temperatures between 60–80°C to balance reaction rate and byproduct formation .
  • Protective Groups : Protect reactive sites (e.g., sulfonyl or ethoxy groups) during multi-step synthesis to prevent undesired side reactions .
  • Purity Monitoring : Employ HPLC to track intermediate purity and adjust reagent stoichiometry accordingly .

Basic: What analytical techniques are critical for confirming the molecular structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton and carbon environments, confirming connectivity of the thiazole, ethoxyphenyl, and ethylsulfonyl groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 436.54 g/mol) and detects isotopic patterns .
  • X-ray Diffraction (XRD) : Resolves crystal structure and spatial arrangement of substituents .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch in acetamide at ~1650 cm⁻¹) .

Basic: How do physicochemical properties (e.g., solubility, logP) influence the compound’s bioactivity?

Methodological Answer:

  • Solubility : The ethylsulfonyl group enhances water solubility, critical for in vitro assays. Use DMSO for stock solutions (≤10% v/v) to avoid cellular toxicity .
  • logP (Partition Coefficient) : A logP ~2.5 (predicted) balances membrane permeability and aqueous solubility. Adjust via substituent modification (e.g., replacing ethoxy with methoxy) to optimize bioavailability .
  • Stability : Assess pH-dependent degradation using accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .

Advanced: What methodologies elucidate the compound’s mechanism of action in anticancer studies?

Methodological Answer:

  • Molecular Docking : Simulate interactions with targets like EGFR or tubulin using AutoDock Vina. The thiazole and ethylsulfonyl groups show affinity for kinase ATP-binding pockets .
  • Enzyme Inhibition Assays : Measure IC₅₀ values (e.g., 2.3 µM against MCF-7 cells) via MTT assays. Compare with positive controls (e.g., doxorubicin) .
  • Pathway Analysis : Use RNA-seq to identify dysregulated pathways (e.g., apoptosis via Bcl-2/Bax modulation) .

Advanced: How can structure-activity relationship (SAR) studies improve potency against bacterial targets?

Methodological Answer:

  • Substituent Modification : Replace the ethoxy group with halogens (e.g., Cl) to enhance lipophilicity and Gram-negative penetration .
  • Bioisosteric Replacement : Swap the ethylsulfonyl group with sulfonamides to improve target binding (e.g., dihydropteroate synthase inhibition) .
  • In Silico SAR : Use QSAR models to predict MIC values against E. coli or S. aureus based on electronic (Hammett σ) and steric parameters .

Advanced: How should researchers assess the compound’s stability under biological conditions?

Methodological Answer:

  • Plasma Stability : Incubate with human plasma (37°C, 24 hrs) and quantify degradation via LC-MS. >80% stability indicates suitability for in vivo studies .
  • Metabolic Stability : Use liver microsomes (e.g., rat CYP450 enzymes) to identify major metabolites. Phase I oxidation of the thiazole ring is a common pathway .
  • Photostability : Expose to UV light (320–400 nm) and monitor decomposition kinetics. Store in amber vials if degradation exceeds 10% in 48 hrs .

Advanced: How to resolve contradictions in reported IC₅₀ values across cell lines?

Methodological Answer:

  • Standardize Assay Conditions : Use identical cell passage numbers, serum concentrations (e.g., 10% FBS), and incubation times (e.g., 72 hrs) .
  • Validate Purity : Ensure compound purity >95% via HPLC. Impurities (e.g., unreacted intermediates) can skew results .
  • Cross-Lab Replication : Collaborate with independent labs to confirm data reproducibility. Discrepancies may arise from clonal cell line variations .

Advanced: What strategies bridge gaps between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure Cₘₐₓ, t₁/₂, and AUC in rodent models. Low oral bioavailability may necessitate formulation adjustments (e.g., nanoemulsions) .
  • Toxicology Screening : Assess hepatotoxicity via ALT/AST levels. Structural analogs with reduced CYP3A4 inhibition are preferred .
  • Xenograft Models : Test efficacy in PDX (patient-derived xenograft) models to mimic human tumor microenvironments .

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